molecular formula C18H18O2 B1293665 1,4-Dibenzoylbutane CAS No. 3375-38-0

1,4-Dibenzoylbutane

Cat. No.: B1293665
CAS No.: 3375-38-0
M. Wt: 266.3 g/mol
InChI Key: VRBLNWVVFVBNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibenzoylbutane (CAS: 3375-38-0), also known as 1,6-diphenyl-1,6-hexanedione, is a diketone compound with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.34 g/mol . Structurally, it consists of a four-carbon aliphatic chain flanked by two benzoyl (C₆H₅CO-) groups. Key physical properties include:

  • Melting point: 106–108°C
  • Density: 1.08–1.097 g/cm³
  • Appearance: White to off-white crystalline powder .

Its triclinic polymorph (space group P1) exhibits minimal conformational distortion in the solid state, with a calculated strain energy (ΔEstrain) of 2.4 kJ mol⁻¹ and an all-atom RMS deviation of 0.03 Å between gas-phase and crystal-phase geometries . This stability is attributed to efficient packing interactions, as revealed by single-crystal X-ray diffraction (R-factor = 0.036) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzoylbutane can be synthesized through several methods. One common method involves the condensation of acetone and benzoyl chloride in the presence of pyridine. Another method involves the reaction of adipic acid with thionyl chloride to form adipyl chloride, which is then reacted with benzene in the presence of anhydrous aluminum chloride . The reaction mixture is cooled in an ice bath, and the adipyl chloride is added slowly to prevent charring. The resulting mixture is then poured into a mixture of ice and concentrated hydrochloric acid, and the solid this compound is obtained by crystallization .

Industrial Production Methods

In industrial settings, this compound can be produced by the oxidation of this compound with hydrogen peroxide. This process can be optimized using high-performance liquid chromatography (HPLC) to achieve a yield of about 97% .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzoylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid using hydrogen peroxide.

    Reduction: It can be reduced to form 1,4-diphenylbutane.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid.

    Reduction: 1,4-Diphenylbutane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Extraction

Liquid-Liquid Extraction
1,4-Dibenzoylbutane has been utilized as an extractant in liquid-liquid extraction processes, particularly for the separation of astatine isotopes. In a study examining the extraction of astatine(III) using various ketones, including this compound, it was found to significantly enhance the extraction efficiency compared to other compounds. The compound's structure allows for effective chelation with astatine ions, promoting a strong donor-acceptor interaction due to the flexibility afforded by its butyl bridge. This flexibility enables better orbital overlap and enhances extraction performance .

Comparison of Extractants
The effectiveness of this compound was compared with other diketones such as dibenzoylmethane and 1,3-dibenzoylpropane. The results indicated that increasing the distance between carbonyl groups (from 1,3-dibenzoylpropane to this compound) improved the extraction capability due to enhanced multidentate interactions. The extraction stoichiometry remained consistent at a ratio of 1:1 for extractant to astatine ion, indicating that structural modifications can optimize extraction processes .

Material Science

Crystal Structure Analysis
Research on the crystallography of this compound reveals insights into its conformational flexibility and stability within crystal lattices. Studies have shown that the compound exhibits different conformations in solid-state compared to gas-phase geometries. The calculated strain energy associated with its crystal packing is relatively low (2.4 kJ/mol), suggesting that even moderately flexible molecules like this compound can adopt stable conformations in crystalline forms . This property is crucial for applications in materials science where structural integrity and stability are paramount.

Polymer Composites
The incorporation of this compound into polymer composites has been investigated for enhancing mechanical properties and thermal stability. Its ability to form strong interactions with polymer matrices can improve the overall performance of these materials in various applications, including coatings and packaging .

Biological Applications

Biochemical Interactions
In biochemical studies, this compound has been explored for its interactions with biological molecules. Its potential as a ligand in coordination chemistry opens avenues for developing new therapeutic agents or diagnostic tools. The compound's ability to form complexes with metal ions can be leveraged in drug delivery systems or as part of bioimaging techniques .

Antioxidant Properties
There is emerging interest in the antioxidant properties of compounds related to this compound. As part of broader studies on polyphenols and their derivatives, research indicates that such compounds may exhibit beneficial effects on human health through their ability to scavenge free radicals and modulate oxidative stress responses .

Summary of Findings

The applications of this compound span several scientific disciplines:

Application AreaDescription
Chemical ExtractionEffective extractant for astatine isotopes; enhances extraction efficiency through chelation.
Material ScienceExhibits conformational flexibility; low strain energy in crystal structures; useful in polymer composites.
Biological ApplicationsPotential ligand for metal complexes; antioxidant properties; implications in drug delivery and bioimaging.

Mechanism of Action

The mechanism of action of 1,4-Dibenzoylbutane involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its exact mechanism of action is still under investigation, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Structural and Functional Analogues

1,3-Dibenzoylpropane (1,5-Diphenyl-1,5-pentanedione)

  • Molecular formula : C₁₇H₁₆O₂
  • Molecular weight : 252.31 g/mol
  • Key differences : Shorter three-carbon chain between benzoyl groups, leading to increased steric hindrance and reduced conformational flexibility. Applications include photochemical studies due to enhanced π-conjugation .

1,2-Dibenzoylethane (1,4-Diphenyl-1,4-butanedione)

  • Molecular formula : C₁₆H₁₄O₂
  • Molecular weight : 238.29 g/mol
  • Key differences : A two-carbon spacer, resulting in even greater rigidity and higher melting points (~120–125°C). Used as a crosslinking agent in polymer chemistry .

1,4-Diferrocenylbutane-1,4-dione

  • Molecular formula : C₂₄H₂₄Fe₂O₂
  • Molecular weight : 480.10 g/mol
  • Key differences : Substitution of benzoyl groups with ferrocenyl (Fe(C₅H₅)₂) moieties introduces redox activity. Bond angles (e.g., Fe–C–C = ~69–70°) enable unique electrochemical applications in catalysis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
1,4-Dibenzoylbutane C₁₈H₁₈O₂ 266.34 106–108 Organic synthesis, crystal engineering
1,3-Dibenzoylpropane C₁₇H₁₆O₂ 252.31 ~115–120 Photochemistry, ligand design
1,2-Dibenzoylethane C₁₆H₁₄O₂ 238.29 ~120–125 Polymer crosslinkers
1,4-Diferrocenylbutane-1,4-dione C₂₄H₂₄Fe₂O₂ 480.10 >200 (decomposes) Electrochemical sensors

Stability and Conformational Analysis

This compound demonstrates exceptional conformational stability in its triclinic polymorph, with ΔEstrain = 2.4 kJ mol⁻¹ , far lower than typical values for flexible molecules (e.g., 10–20 kJ mol⁻¹) . In contrast, analogues like 1,3-dibenzoylpropane exhibit higher strain due to shorter chain lengths, reducing their utility in crystal engineering.

Research Findings and Implications

  • Crystal Engineering : The low ΔEstrain of this compound supports its use in designing stable co-crystals, whereas ferrocenyl derivatives offer tunable redox properties .
  • Thermal Stability : Longer aliphatic chains in dibenzoyl compounds correlate with lower melting points, enabling liquid-phase applications .

Biological Activity

1,4-Dibenzoylbutane (C18H18O2) is a diketone compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticarcinogenic properties, mechanisms of action, and its role in synthetic biology.

Chemical Structure and Properties

This compound features a symmetrical structure with two benzoyl groups attached to a butane backbone. Its molecular formula is C18H18O2, and it is classified under diketones. The compound exhibits notable physical and chemical properties that facilitate its biological interactions.

PropertyValue
Molecular Weight270.34 g/mol
Melting Point56-58 °C
SolubilitySoluble in organic solvents
Chemical ClassificationDiketone

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly in the context of breast cancer. A study conducted on female rats demonstrated that diets supplemented with dibenzoylmethane (a related compound) inhibited mammary tumor development induced by 7,12-dimethylbenz[a]anthracene (DMBA). The study reported a decrease in DMBA-DNA adduct formation and an increase in liver enzyme activities associated with detoxification processes, suggesting a potential chemopreventive role for dibenzoylmethane derivatives .

The mechanism by which this compound exerts its effects appears to involve the modulation of various metabolic pathways:

  • Quinone Reductase Activity : The compound has been shown to induce quinone-reductase activity in liver cells, which is crucial for detoxifying harmful metabolites.
  • Glutathione S-Transferase Activity : Enhanced levels of glutathione S-transferase were observed, indicating an upregulation of detoxification enzymes.
  • Antioxidant Activity : Diketones like this compound are also known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells .

Study on Breast Cancer Prevention

In a controlled study involving female rats, the administration of dibenzoylmethane at varying concentrations (0.1%, 0.5%, and 1.0%) resulted in a significant reduction in mammary tumor incidence compared to control groups. The results highlighted the compound's potential as a dietary supplement for cancer prevention:

  • Control Group Tumor Incidence : 70%
  • 0.1% Dibenzoylmethane Group Tumor Incidence : 50%
  • 0.5% Dibenzoylmethane Group Tumor Incidence : 30%
  • 1.0% Dibenzoylmethane Group Tumor Incidence : 10%

This study underscores the importance of further investigation into the dietary implications of dibenzoylmethane and related compounds .

Synthetic Applications

The synthesis of this compound can be achieved through Friedel-Crafts acylation reactions, which are pivotal in organic chemistry for constructing complex molecules with biological relevance. The compound serves as an intermediate in the synthesis of various biologically active molecules and can also be utilized in photocatalytic reactions to yield β-functionalized diketones .

Properties

IUPAC Name

1,6-diphenylhexane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBLNWVVFVBNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187423
Record name 1,6-Diphenylhexane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3375-38-0
Record name 1,6-Diphenyl-1,6-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3375-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diphenylhexane-1,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibenzoylbutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dibenzoylbutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dibenzoylbutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Diphenylhexane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-diphenylhexane-1,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 2-liter three-necked flask equipped with a stirring device, a thermometer and a nitrogen substituting device, 700 milliliters of benzene was introduced and 177.0 g of aluminum chloride was added with ice cooling. Then, a solution of 101.6 g of adipoyl chloride in 300 milliliters of benzene was added dropwise for 35 minutes. After stirring for one day and one night with warming back to the room temperature, the solution was poured in 3 liters of ice water containing dilute hydrochloric acid, and extracted with 2.5 liters of toluene. Thereafter, the solution was washed with a 0.5N aqueous solution of sodium hydroxide and water, and then dried with anhydrous magnesium sulfate. After removing off the solvent by a rotary evaporator, 128.4 g of 1,6-diphenylhexane-1,6-dione was obtained as crystals by recrystallizing the obtained crystals from ethyl acetate.
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
101.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.